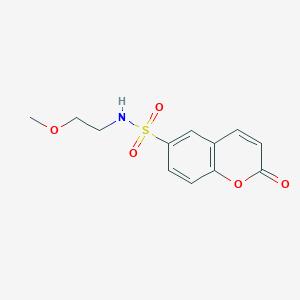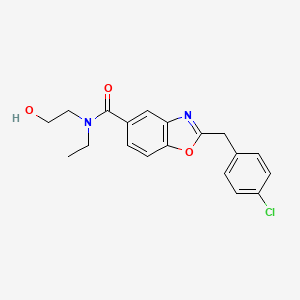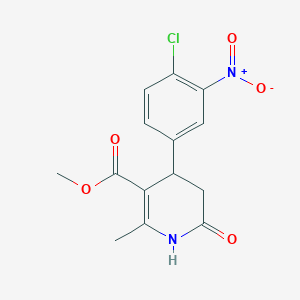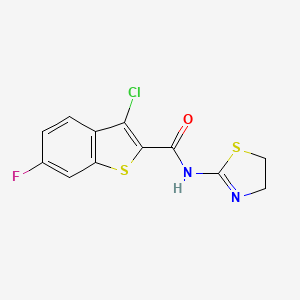
N-(2-methoxyethyl)-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions where precursors such as coumarins or their derivatives undergo chemical transformations. For example, Amr et al. (2017) describe the synthesis of substituted 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates through the treatment of visnagin-9-sulphonyl esters by secondary amines (Amr et al., 2017). This suggests a possible route for synthesizing N-(2-methoxyethyl)-2-oxo-2H-chromene-6-sulfonamide through similar cyclization and functional group modification steps.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, Barili et al. (2001) described the molecular structure of a chromene derivative using NMR spectroscopy and X-ray crystallography, which helps in understanding the spatial arrangement of atoms within the molecule (Barili et al., 2001). Such techniques would be instrumental in analyzing the molecular structure of N-(2-methoxyethyl)-2-oxo-2H-chromene-6-sulfonamide.
Chemical Reactions and Properties
Chromene derivatives are known to undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic substitution reactions. The presence of functional groups such as sulfonamide can influence the reactivity of the chromene core. For example, Okasha et al. (2019) explored the chemical reactions involving chromene azo motifs, leading to the synthesis of novel molecules with potential as drug candidates (Okasha et al., 2019).
Physical Properties Analysis
The physical properties of chromene derivatives, including their melting points, solubility, and crystal structure, can be significantly affected by substituents attached to the chromene core. Sinha et al. (2012) discussed the crystal structure and weak hydrogen bonding interactions in a chromene derivative, which contribute to its solid-state properties (Sinha et al., 2012).
Chemical Properties Analysis
The chemical properties of chromene derivatives, such as their acidity, basicity, and reactivity towards various reagents, are central to their applications in chemical synthesis and pharmaceuticals. Ramanathan et al. (2016) highlighted the use of copper(i)-Y zeolite in catalyzing reactions of chromene derivatives, showcasing their reactivity and potential for novel synthesis pathways (Ramanathan et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-17-7-6-13-19(15,16)10-3-4-11-9(8-10)2-5-12(14)18-11/h2-5,8,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIFYFWFJYBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Methoxyethyl)amino]sulfonyl}chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)

![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)
![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)

![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)


![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
